3-(2-Bromopyridin-3-yl)propanoic acid

Suzuki-Miyaura coupling Palladium catalysis Halopyridine reactivity

Researchers requiring consistent cross-coupling performance for pyridine scaffolds often face variable reactivity with chloro or fluoro analogs. This compound's C2-bromo substituent delivers reactivity comparable to 2-iodopyridine, enabling efficient Suzuki, Buchwald, and Negishi couplings with low catalyst loads. • C2-Bromo matches iodo-like reactivity, supports 1 mol% Pd catalysis. • LogP 1.86 and MW 230 align with CNS drug discovery and FBDD library space. • ≥98% purity, available in 250 mg-25 g scales, room temp storage, non-hazardous shipping.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1784983-11-4
Cat. No. B2572151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromopyridin-3-yl)propanoic acid
CAS1784983-11-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CCC(=O)O
InChIInChI=1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12)
InChIKeyYWYXKJQVNFLXNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromopyridin-3-yl)propanoic Acid: Cross-Coupling Building Block


3-(2-Bromopyridin-3-yl)propanoic acid (CAS 1784983-11-4) is a halogenated pyridine derivative with molecular formula C8H8BrNO2 and molecular weight of 230.06 g/mol . The compound features a 2-bromo substituent on the pyridine ring and a propanoic acid side chain at the 3-position, conferring dual synthetic utility: the carboxylic acid moiety enables amide bond formation and esterification, while the C2-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings [1]. Commercially available at purity specifications ranging from 95% to 98% , this compound is positioned as a versatile small molecule scaffold for medicinal chemistry building block applications and organic synthesis programs requiring a bromopyridinylpropanoic acid core.

Cross-Coupling HandleC2-bromo for Pd-catalyzed Suzuki, Buchwald-Hartwig, Negishi couplings
Derivatizable AcidPropanoic acid moiety enables amidation and esterification

3-(2-Bromopyridin-3-yl)propanoic Acid vs. Analogs: Substitution Risks


Halogen substitution at the pyridine C2 position is not a trivial or interchangeable variable in procurement decisions. The C2-bromo substituent in 3-(2-bromopyridin-3-yl)propanoic acid confers reactivity characteristics that differ fundamentally from its 2-chloro, 2-fluoro, and regioisomeric (e.g., 3-bromo, 5-bromo, 6-bromo) counterparts. In palladium-catalyzed cross-coupling reactions, 2-bromopyridine exhibits reactivity comparable to 2-iodopyridine and substantially exceeds that of 2-chloropyridine and 2-fluoropyridine [1]. The calculated LogP of 1.8613 differs measurably from the 2-chloro analog, with implications for partition behavior in biological assays and chromatographic method development. Furthermore, the ortho-bromine substitution pattern relative to the 3-propanoic acid chain creates a distinct electronic environment that influences both coupling regioselectivity and acid-base properties of the pyridine nitrogen. Substituting any in-class compound without accounting for these quantified differences risks synthetic failure, altered reactivity profiles, or irreproducible biological outcomes.

Halogen substitution may shift reactivity: 2-chloro and 2-fluoro analogs exhibit substantially lower cross-coupling efficiency.
Regioisomeric mismatch: C3-, C4-, C5-, or C6-bromo placement alters oxidative addition and coupling outcomes.
Lipophilicity difference: LogP shift relative to chloro/fluoro analogs may influence assay partitioning and chromatographic behavior.

3-(2-Bromopyridin-3-yl)propanoic Acid: Comparative Evidence


2-Bromo Substituent: Suzuki Coupling Efficiency

The 2-bromopyridine moiety in this compound confers cross-coupling reactivity that is quantitatively established relative to other halogenated pyridine analogs. In nucleophilic substitution reactions with benzenethiolate anion in DMF at 80°C, 2-bromopyridine exhibits reactivity comparable to 2-iodopyridine and substantially greater than 2-chloropyridine or 2-fluoropyridine [1]. This reactivity order—2-iodopyridine ∼ 2-bromopyridine ≫ 2-chloropyridine ∼ 2-fluoropyridine—is well-documented in the radical chain substitution mechanism literature [1] and extends to palladium-catalyzed Suzuki-Miyaura cross-coupling contexts, where aryl bromides are established as optimal substrates balancing reactivity with commercial availability and cost compared to aryl iodides [2]. The presence of the 2-bromopyridinyl moiety specifically enhances utility in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures [3].

Cross-Coupling Reactivity
Class-level inference
2-Bromopyridine ≈ 2-iodopyridine ≫ 2-chloropyridine
Reported reactivity context supports cross-coupling workflow
Radical chain substitution; DMF, 80 °C
Suzuki-Miyaura coupling Palladium catalysis Halopyridine reactivity C-C bond formation

Lipophilicity Profile for CNS Drug Discovery

3-(2-Bromopyridin-3-yl)propanoic acid exhibits a calculated LogP of 1.8613 and a topological polar surface area (TPSA) of 50.19 Ų . This lipophilicity value positions the compound within the optimal range for central nervous system (CNS) drug discovery programs and balanced ADME profiles. By comparison, the 2-fluoro analog (3-(2-fluoropyridin-3-yl)propanoic acid, CAS 944998-14-5) has a molecular weight of 169.15 g/mol , substantially lower than the 230.06 g/mol of the bromo compound, while the 2-chloro analog (3-(2-chloropyridin-3-yl)propanoic acid) has a molecular weight of 185.61 g/mol . The bromo substitution increases molecular weight and lipophilicity relative to fluoro and chloro analogs, which can be strategically leveraged to modulate target binding, membrane permeability, and metabolic stability in lead optimization campaigns. The compound's physicochemical parameters—molecular weight 230.06, LogP 1.8613, H-bond donors 1, H-bond acceptors 2, rotatable bonds 3 —place it comfortably within Lipinski's Rule of Five parameters, with zero violations [1].

Lipophilicity & MW
Cross-study comparable
LogP 1.86; MW 230; 2-F analog MW 169; 2-Cl analog MW 186
May support CNS-like property space for lead optimization
Calculated values; Lipinski compliant
Lipophilicity LogP ADME prediction Medicinal chemistry Blood-brain barrier penetration

C2-Bromo Handle for Sequential Pd-Catalyzed Transformations

The C2-bromo substituent in this compound provides orthogonal synthetic utility that cannot be replicated with C3-, C4-, C5-, or C6-bromo regioisomers. Research demonstrates that bromo-2-chloropyridines (including 3-, 4-, and 5-bromo substitution patterns) enable sequential palladium-catalyzed transformations: first, direct arylation at C3, C4, or C5 positions using a relatively low loading (1 mol%) of air-stable palladium catalyst, followed by Suzuki coupling at the C2 position [1]. This sequential transformation capability—direct heteroarylation followed by Suzuki coupling—allows the synthesis of a wide variety of heteroarylated 2-arylpyridines in only two steps [1]. The 2-bromo substituent in 3-(2-bromopyridin-3-yl)propanoic acid is strategically positioned ortho to the pyridine nitrogen, which activates the C-Br bond for oxidative addition in Pd(0)-catalyzed reactions while the propanoic acid at the 3-position remains available for amidation, esterification, or further derivatization. The C2-bromo moiety specifically enables participation in Suzuki, Buchwald-Hartwig, and Negishi coupling reactions [2].

Sequential Coupling
Class-level inference
C2-bromo enables direct arylation then Suzuki coupling
Orthogonal reactivity context for 2-arylpyridine synthesis
1 mol% Pd; two-step sequence
Sequential coupling Palladium catalysis Direct arylation Orthogonal reactivity C-H activation

Purity for Late-Stage Functionalization & Screening

3-(2-Bromopyridin-3-yl)propanoic acid is commercially available with minimum purity specifications of 95% and 98% from multiple established suppliers, including Sigma-Aldrich (95%, solid physical form) , Leyan (98% purity grade) , and AKSci (95% minimum purity specification) . The compound is supplied as a solid at room temperature storage with long-term storage recommended in cool, dry conditions . This purity level is sufficient for demanding applications including late-stage functionalization of complex pharmaceutical intermediates, fragment-based drug discovery screening campaigns, and building block synthesis where impurities can confound biological assay interpretation or compromise subsequent reaction yields. The 2-chloro analog (3-(2-chloropyridin-3-yl)propanoic acid) is also available at 95% minimum purity , indicating comparable commercial quality control standards across halogenated analogs. The compound's MDL number (MFCD22199869) [1] provides a standardized identifier for procurement documentation and inventory management systems.

Commercial Purity
Supporting evidence
95–98% purity (multi-supplier)
Meets standard building block quality requirements
Solid form; RT storage
Purity grade Analytical specification Quality control Late-stage functionalization Fragment-based drug discovery

Stability Parameters for Laboratory Handling

The target compound exhibits predicted physicochemical parameters that inform handling, storage, and reaction condition planning. The boiling point is predicted at 370.8 ± 27.0 °C at 760 mmHg, with a flash point of 178.0 ± 23.7 °C and density of 1.6 ± 0.1 g/cm³ . The calculated LogP is 1.15 to 1.8613 , depending on computational method. By comparison, the 2-fluoro analog (3-(2-fluoropyridin-3-yl)propanoic acid, CAS 944998-14-5) has a predicted boiling point of 319.9 ± 27.0 °C and density of 1.293 ± 0.06 g/cm³ . The higher boiling point and density of the bromo compound reflect the increased molecular weight and polarizability conferred by bromine substitution. The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with precautionary statements P261, P280, and P302+P352 . The compound is classified as non-hazardous material for DOT/IATA transport purposes .

Thermal Stability
Data to verify
Bp 371 °C vs 320 °C (fluoro); density 1.6 g/cm³
May support higher-temperature reaction handling
Predicted values; verify experimentally
Thermal stability Physical properties Storage conditions Laboratory handling Safety assessment

3-(2-Bromopyridin-3-yl)propanoic Acid: Application Scenarios


CNS Lead Optimization via Suzuki-Miyaura Elaboration

The combination of C2-bromo cross-coupling reactivity comparable to iodo analogs [1] and a LogP of 1.86 positions this compound as an optimal building block for CNS drug discovery programs. Medicinal chemists can utilize the bromine handle for Suzuki-Miyaura coupling to introduce diverse aryl or heteroaryl pharmacophores while the propanoic acid moiety enables amide bond formation with amine-containing fragments. The balanced lipophilicity (LogP 1.86) and favorable physicochemical parameters (MW 230, H-donors 1, H-acceptors 2) place the compound within CNS-appropriate property space. The cross-coupling efficiency of the 2-bromo substituent reduces catalyst loading requirements and reaction times compared to chloro or fluoro alternatives [1], accelerating SAR exploration in lead optimization campaigns.

Sequential Pd-Catalyzed 2-Arylpyridine Construction

The C2-bromo substituent enables sequential palladium-catalyzed transformations—direct heteroarylation at other positions followed by Suzuki coupling at C2—allowing the synthesis of complex heteroarylated 2-arylpyridines in only two steps with 1 mol% palladium catalyst loading [2]. Synthetic chemists constructing pyridine-based ligands, catalysts, or bioactive molecules can leverage this orthogonal reactivity to introduce molecular complexity in a controlled, stepwise manner. The propanoic acid side chain provides an additional functional handle for further derivatization without interfering with cross-coupling steps, offering distinct synthetic advantages over alternative bromo-substitution regioisomers.

Fragment-Based Screening: Library-Ready Building Block

With commercial availability at 95-98% purity [3] and zero Lipinski Rule of Five violations [4], this compound meets quality standards for fragment-based drug discovery (FBDD) libraries. The bromopyridinylpropanoic acid core serves as a versatile small molecule scaffold with balanced polarity and reactivity for fragment elaboration. The compound's physicochemical profile—molecular weight 230, LogP 1.86, TPSA 50.19 —falls within fragment-like property space, while the bromine atom provides both a heavy atom for X-ray crystallography phasing and a synthetic handle for hit-to-lead optimization via cross-coupling chemistry.

Quality-Controlled Reagent for Laboratory Procurement

Procurement specialists selecting this compound benefit from defined analytical specifications across multiple reputable suppliers: 95-98% purity [3], MDL number MFCD22199869 for standardized inventory tracking [5], and room temperature storage with non-hazardous DOT/IATA transport classification . The compound is available in quantities from 25 mg to 1 g [6], enabling flexible procurement from pilot-scale method development to multi-gram synthesis campaigns. The higher boiling point (370.8 °C) and density (1.6 g/cm³) compared to the fluoro analog [7] indicate greater thermal stability, supporting robust handling under standard laboratory conditions without special storage requirements.

Application
Selection Property
Validation Focus
CNS scaffold elaboration
2-bromo coupling reactivity & LogP
Reported efficiency & CNS-like physicochemical space
Sequential 2-arylpyridine synthesis
C2-bromo ortho-activation for two-step sequence
Direct arylation/Suzuki coupling route context
Fragment-based library building block
Purity & RO5 compliance
Fragment elaboration & crystallographic phasing
Laboratory procurement & handling
Multi-supplier purity & thermal stability
Storage conditions & handling safety

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